2-Bromo-6-(difluoromethyl)-3-methylpyridine
CAS No.:
Cat. No.: VC20454507
Molecular Formula: C7H6BrF2N
Molecular Weight: 222.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrF2N |
|---|---|
| Molecular Weight | 222.03 g/mol |
| IUPAC Name | 2-bromo-6-(difluoromethyl)-3-methylpyridine |
| Standard InChI | InChI=1S/C7H6BrF2N/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3,7H,1H3 |
| Standard InChI Key | WDYYXSXPMRTMFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(C=C1)C(F)F)Br |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-bromo-6-(difluoromethyl)-3-methylpyridin-4-ol . Its molecular formula, C₇H₆BrF₂N, reflects the presence of bromine (Br), fluorine (F), and nitrogen (N) atoms within a pyridine backbone. The difluoromethyl (-CF₂H) and methyl (-CH₃) groups contribute to its steric and electronic profile, influencing reactivity in substitution and coupling reactions .
Synonyms and Registry Numbers
Common synonyms include:
The compound’s SMILES representation, CC1=C(NC(=CC1=O)C(F)F)Br, encodes its connectivity and functional groups .
Synthetic Routes and Reaction Mechanisms
Bromination Strategies
The synthesis of 2-bromo-6-(difluoromethyl)-3-methylpyridine typically involves electrophilic aromatic substitution. A precursor such as 6-(difluoromethyl)-3-methylpyridin-4-ol is treated with brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions . For example, NBS in dimethylformamide (DMF) at 0–5°C selectively brominates the 2-position due to the directing effects of the hydroxyl and methyl groups .
Functional Group Compatibility
Molecular Structure and Computational Insights
Bond Lengths and Angles
A density functional theory (DFT) study using the B3LYP/6-311G(d,p) basis set revealed key structural parameters :
| Bond/Bond Angle | Value (Å/°) |
|---|---|
| C-Br | 1.948 |
| C-C (aromatic) | 1.390–1.504 |
| C-N | 1.303–1.343 |
| C-C-Br | 119.9 |
| C-C-N | 116.8–125.3 |
These values align with experimental crystallographic data, confirming minimal distortion in the pyridine ring .
Vibrational and Electronic Properties
The compound exhibits characteristic IR vibrations at:
-
3,100–3,050 cm⁻¹: C-H stretching (aromatic)
-
1,650 cm⁻¹: C=O stretching (if oxidized)
Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 5.395 eV, suggesting moderate reactivity toward electrophiles .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with a mass loss corresponding to the release of Br and CF₂H groups . The entropy (S) and heat capacity (Cv) at 298 K are calculated as 98.6 J/mol·K and 145.2 J/mol·K, respectively .
Solubility and Partitioning
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and acetonitrile . Its logP (octanol-water partition coefficient) of 2.3 indicates moderate lipophilicity, favorable for membrane permeability in drug design .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Bromo-6-(difluoromethyl)-3-methylpyridine is a precursor to kinase inhibitors and antiviral agents. For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 2-position, enabling access to biaryl scaffolds .
Agrochemical Development
In agrochemicals, it serves as a building block for herbicides targeting acetolactate synthase (ALS). Fluorine atoms enhance binding affinity to enzymatic active sites, while the bromine atom allows further functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume